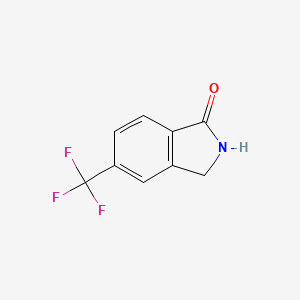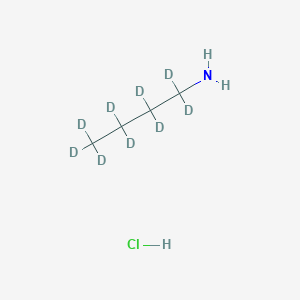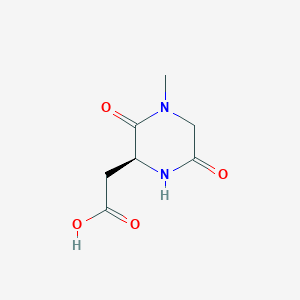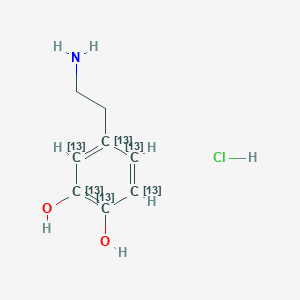
2-(3,4-Dihydroxyphenyl-13C6)ethylamine hcl
Vue d'ensemble
Description
“2-(3,4-Dihydroxyphenyl-13C6)ethylamine hcl”, also known as Dopamine HCl, is a chemical compound that has been widely studied in scientific research. It has an isotopic enrichment of 99 atom % 13C . The compound is non-hazardous for transport .
Molecular Structure Analysis
The molecular formula of the compound is (HO)2 13C6H3CH2CH2NH2·HCl . It has a molecular weight of 195.70 .Physical and Chemical Properties Analysis
The compound has a molecular weight of 195.70 . It’s stable if stored under recommended conditions .Applications De Recherche Scientifique
Antioxidant Properties and Structural Activity Relationships
Hydroxycinnamic acids (HCAs), which share structural similarities with "2-(3,4-Dihydroxyphenyl-13C6)ethylamine hcl", have been extensively studied for their significant biological properties, including antioxidant activities. These studies focus on the structure-activity relationships (SARs) of HCAs, indicating that certain structural features such as the presence of an unsaturated bond on the side chain and modifications of the aromatic ring or the carboxylic function significantly impact their antioxidant effectiveness. The presence of ortho-dihydroxy phenyl groups, or catechol moieties, is notably crucial for enhancing antioxidant activity, while the addition of three hydroxy groups does not necessarily improve it. These findings underscore the importance of optimizing molecular structures for developing potent antioxidants to manage oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
Neurochemistry and Neurotoxicity Research
The compound "this compound" bears resemblance to substances like 3,4-Methylenedioxymethamphetamine (MDMA) in terms of structural components. Research on MDMA and its neurochemical effects and neurotoxicity provides insights into how similar compounds might interact with the central nervous system. MDMA, known for its serotonergic neurotoxicity in animals, serves as a basis for understanding the potential neurochemical pathways and toxic effects of related compounds, including alterations in neurotransmitter systems and potential for neurotoxicity (McKenna & Peroutka, 1990).
Anti-Cancer Effects and Mechanisms
The flavonoid compound baicalein shows how structural analogs of "this compound" can possess significant anti-cancer activities. Baicalein's effects on cell proliferation, metastasis, apoptosis, and autophagy in Hepatocellular Carcinoma (HCC) highlight the potential of structurally related compounds for cancer treatment. This underscores the therapeutic promise of optimizing similar structures for novel anticancer drugs (Bie et al., 2017).
Propriétés
IUPAC Name |
4-(2-aminoethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,2-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c9-4-3-6-1-2-7(10)8(11)5-6;/h1-2,5,10-11H,3-4,9H2;1H/i1+1,2+1,5+1,6+1,7+1,8+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTENFNNZBMHDDG-HHULZBBASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCN)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1CCN)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-3-Pentyn-2-ol](/img/structure/B1474328.png)

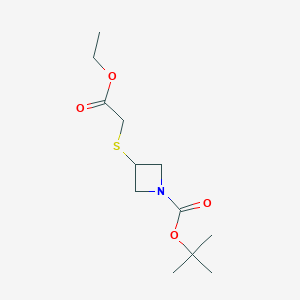

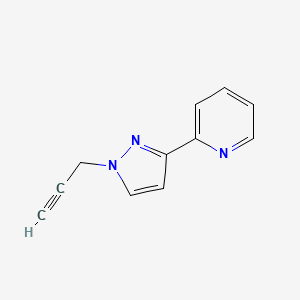
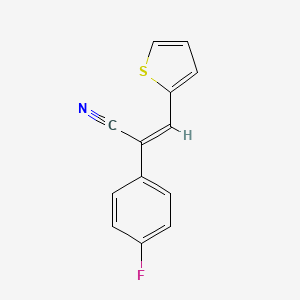
![N'-[4-methyl-6-(1-piperidyl)pyrimidin-2-yl]ethane-1,2-diamine](/img/structure/B1474339.png)

![1-(cyclopropylmethyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1474343.png)
